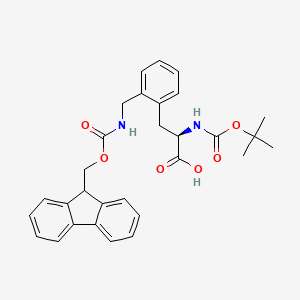

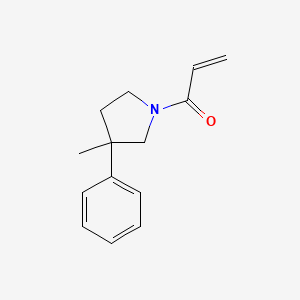

![molecular formula C6H4Br2ClN3 B2892428 6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide CAS No. 2460756-45-8](/img/structure/B2892428.png)

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide, also known as 6-bromo-8-chloroimidazo[1,2-a]pyrazine, is a chemical compound with the molecular formula C6H3BrClN3 . It has a molecular weight of 232.47 . This compound is a solid and is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrClN3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compound Synthesis

Compounds similar to 6-Bromo-8-chloroimidazo[1,2-a]pyrazine hydrobromide are often used as intermediates in the synthesis of heterocyclic compounds. For example, brominated trihalomethylenones serve as precursors to various pyrazole derivatives through cyclocondensation reactions with hydrazine monohydrate, demonstrating the versatility of brominated compounds in synthesizing complex heterocyclic structures (Martins et al., 2013). Similarly, the synthesis of imidazo[1,2-a]pyrazine derivatives has been explored for their potential uterine-relaxing, antibronchospastic, and cardiac-stimulating properties, highlighting the pharmacological relevance of such structures (Sablayrolles et al., 1984).

Pharmacological Research

Compounds within the imidazo[1,2-a]pyrazine class have been examined for their potential therapeutic applications. Research into derivatives of pyrazolo[1,5-a]pyrimidine, for instance, revealed compounds with promising antitumor activity against liver carcinoma, indicating the potential for developing new anticancer agents based on similar chemical structures (Gomha et al., 2015). Additionally, substituted pyrazinecarboxamides have been studied for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, suggesting a wide range of possible biological applications for compounds with pyrazine moieties (Doležal et al., 2006).

Material Science and Photophysical Properties

Heterocyclic compounds like 6-Bromo-8-chloroimidazo[1,2-a]pyrazine hydrobromide may also find applications in material science, particularly in the study of photophysical properties. For example, novel 2-pyrazolines synthesized from related compounds exhibited unique absorption and fluorescence characteristics, suggesting potential uses in optoelectronic devices and fluorescent materials (Singh et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

6-bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3.BrH/c7-4-3-11-2-1-9-6(11)5(8)10-4;/h1-3H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZVRVAMZHUMCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C(C2=N1)Cl)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

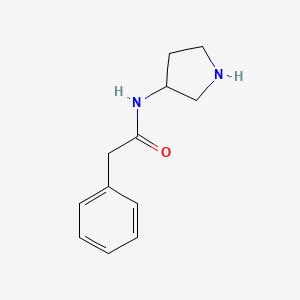

![(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid](/img/structure/B2892347.png)

![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2892350.png)

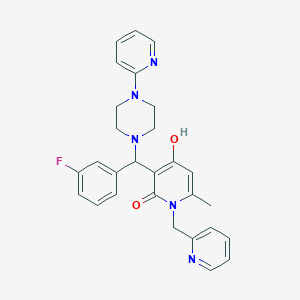

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2892357.png)

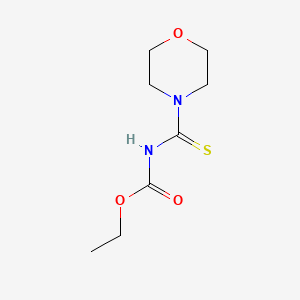

![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2892359.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2892360.png)

![[(2-Chloro-6-fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2892362.png)

![N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2892367.png)